Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate
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Overview
Description
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a trifluoromethyl group and a diazirine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate typically involves multiple steps. One common method includes the reaction of a benzoic acid derivative with a trifluoromethyl diazirine precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving halogenation or other electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: N-bromosuccinimide (NBS), halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). This property makes it useful in photoaffinity labeling, where it can be used to identify and study molecular interactions. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with a wide range of molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in a different position.
4-(Trifluoromethyl)benzylamine: Contains a trifluoromethyl group but differs in functional groups.
Uniqueness
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is unique due to the presence of the diazirine ring, which imparts photoactivatable properties. This makes it particularly valuable in applications requiring precise molecular interactions and labeling .
Biological Activity
Methyl 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoate is a compound of significant interest in chemical biology due to its unique photoreactive properties and ability to form covalent bonds with various biomolecules. This article explores its biological activity, synthesis, applications, and relevant case studies.
- Molecular Formula : C10H7F3N2O2
- Molecular Weight : 244.17 g/mol
- CAS Number : 85559-46-2
- Structure : The compound features a methyl ester group, a trifluoromethyl substituent, and a diazirine ring, which is responsible for its photoreactivity.
The biological activity of this compound is primarily attributed to its ability to undergo photolysis upon exposure to ultraviolet light, leading to the formation of reactive carbene species. These carbenes can insert into various biological molecules, including proteins and nucleic acids, thereby modifying their structure and function. This property enables the compound to be utilized in:
- Studying protein interactions
- Investigating enzyme mechanisms
- Exploring cellular pathways
Applications
- Chemical Biology : The compound is employed as a photoaffinity labeling agent to study protein-ligand interactions.
- Medicinal Chemistry : It has potential applications in drug development, particularly in designing inhibitors for specific enzymes.
Inhibition of SARS-CoV-2 Mpro
A notable study investigated the use of trifluoromethyl diazirine compounds as inhibitors for the SARS-CoV-2 main protease (Mpro). The compound MPD112, which contains a similar diazirine moiety, demonstrated significant inhibitory activity against Mpro with an IC50 value of 4.1 μM. This finding highlights the potential of diazirine-containing compounds in antiviral drug development .
Protein Interaction Studies
Research has shown that this compound can effectively label proteins in living cells. Upon UV irradiation, it forms stable covalent bonds with cysteine residues in proteins, allowing researchers to track protein dynamics and interactions within cellular environments .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the diazirine ring.
- Introduction of the trifluoromethyl group.
- Esterification to obtain the final product.
These synthetic routes may vary based on laboratory conditions and desired yields.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Key Differences |
---|---|---|
4-(Trifluoromethyl)benzaldehyde | Structure | Contains only an aldehyde group; lacks diazirine ring |
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid | Structure | Contains carboxylic acid instead of ester |
(2-Iodo-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol | Structure | Contains iodo substituent; different functional group |
Properties
Molecular Formula |
C10H7F3N2O2 |
---|---|
Molecular Weight |
244.17 g/mol |
IUPAC Name |
methyl 4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-8(16)6-2-4-7(5-3-6)9(14-15-9)10(11,12)13/h2-5H,1H3 |
InChI Key |
DHJHCVWQCSEEEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
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